molecular formula C22H16BrN3O4S B2561166 (E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate CAS No. 799769-86-1

(E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate

Cat. No. B2561166
CAS RN: 799769-86-1
M. Wt: 498.35
InChI Key: FZSSHANPCZRAHJ-LFIBNONCSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen atoms . Thiazole derivatives have been studied for their potential antimicrobial and anticancer activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, a general method for synthesizing 4-(4-Bromophenyl)-thiazol-2-amine derivatives involves refluxing p-bromo acetophenone, thiourea, and iodine .

Scientific Research Applications

Photodynamic Therapy Application

  • The synthesis and characterization of new zinc phthalocyanine compounds, which show promising properties for photodynamic therapy (PDT) applications, were explored. These compounds have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially useful as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Activities

  • Research on dimethyl isophthalate derivatives has revealed their potential in the development of compounds with antibacterial properties. These derivatives have been found effective against S. aureus, highlighting their significance in the pharmaceutical chemistry of antimicrobial agents (Li, Dan, & Fu, 2008).

Gold(I) Chemistry

  • The use of dimethyl 5-aminoisophthalate as a ligand in gold(I) chemistry for forming model complexes indicates its potential in creating macrocyclic gold compounds. This research contributes to the understanding of gold(I) compounds' structure and properties, which could be valuable in catalysis and materials science (Wiedemann, Gamer, & Roesky, 2009).

Anticancer Activity

  • A study on the synthesis of 5-substituted 2-methylbenzimidazoles, including derivatives of dimethyl isophthalate, demonstrated their potential anticancer activity. This research opens pathways for developing new therapeutic agents against various types of human cancer cell lines (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).

Enzyme Assay Substrates

  • The creation of amino acid and peptide derivatives of dimethyl 5-aminoisophthalate for use as fluorogenic substrates in enzyme assays exemplifies its utility in biochemical research. These derivatives have shown to enhance the hydrolysis rate with specific enzymes, which may facilitate the detection and quantitative assay of these enzymes (Baggett, Blake, Boukouvalas, Samra, & Gray, 1985).

Security Ink Application

  • Novel V-shaped and line-shaped molecules derived from similar chemical frameworks have been developed with potential applications as security inks. These materials exhibit morphology-dependent fluorochromism, which can be induced by mechanical force or pH stimuli, demonstrating their utility in creating secure and reversible marking systems (Lu & Xia, 2016).

Future Directions

Future research could focus on synthesizing this specific compound and studying its potential biological activities. Thiazole derivatives have shown promise in the treatment of microbial infections and cancer , and this compound could potentially have similar applications.

Mechanism of Action

    Target of action

    Compounds with thiazol-2-amine derivatives have been studied for their antimicrobial and anticancer activities

    Mode of action

    The mode of action of thiazol-2-amine derivatives could involve interactions with cellular targets leading to inhibition of cell growth or induction of cell death

    Biochemical pathways

    Thiazol-2-amine derivatives might affect various biochemical pathways in microbial cells or cancer cells, leading to their antimicrobial or anticancer effects

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazol-2-amine derivatives have been studied, and they showed promising ADME properties

    Result of action

    The result of action of thiazol-2-amine derivatives could be the inhibition of growth or induction of death in microbial cells or cancer cells

    Action environment

    The action of thiazol-2-amine derivatives could be influenced by various environmental factors, such as pH, temperature, and presence of other substances

properties

IUPAC Name

dimethyl 5-[[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4S/c1-29-21(27)14-6-15(22(28)30-2)9-18(8-14)25-11-16(10-24)20-26-19(12-31-20)13-4-3-5-17(23)7-13/h3-9,11-12,25H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSSHANPCZRAHJ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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